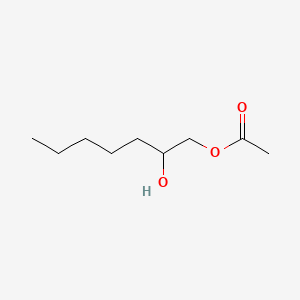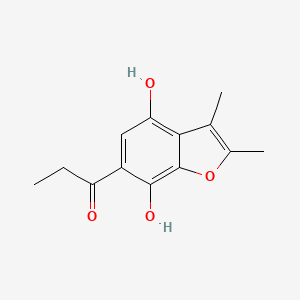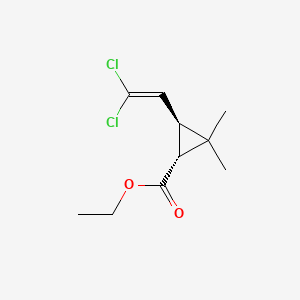![molecular formula C14H24N4 B13750492 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the family of azepines Azepines are seven-membered rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with various carbonyl compounds. One common method includes the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using microwave-assisted methods or conventional heating methods . Another method involves the reaction of 5-aminopyrazoles with ethyl levulinate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and l-proline as a catalyst suggests that scalable and efficient production methods could be developed based on these laboratory techniques.
Types of Reactions:
Oxidation: Pyrazolo[3,4-b]azepines can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atom, can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazolo[3,4-b]azepine derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They have shown potential as inhibitors of various enzymes and biological pathways.
Industry: Their unique structural properties make them useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Dipyrazolo[3,4-b4’,3’-f]azepines: These compounds have two pyrazole rings fused to an azepine ring.
Dithieno[2,3-b3’,2’-f]azepines: These compounds contain thiophene rings fused to an azepine ring.
Uniqueness: Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of a nitrogen atom in the seven-membered ring. This structure imparts distinct chemical and biological properties, making them valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H24N4 |
|---|---|
Peso molecular |
248.37 g/mol |
Nombre IUPAC |
1-methyl-3-(1-methylpiperidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-10-6-4-8-12(17)13-11-7-3-5-9-15-14(11)18(2)16-13/h12,15H,3-10H2,1-2H3 |
Clave InChI |
QHJFIGAGCJJGAI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C2=NN(C3=C2CCCCN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


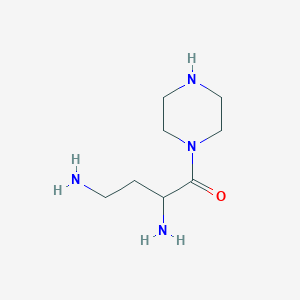
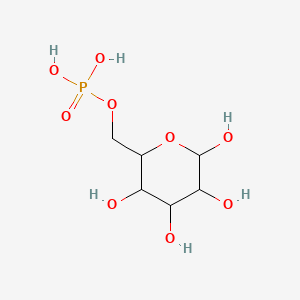
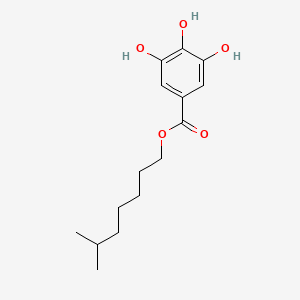
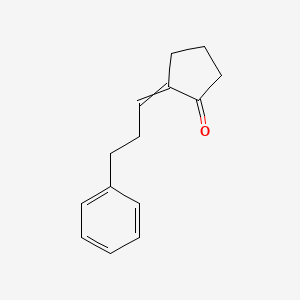
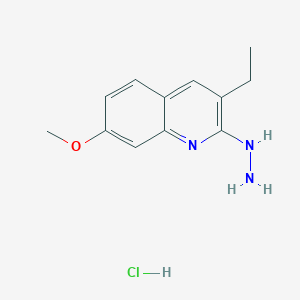
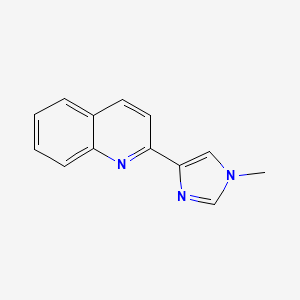
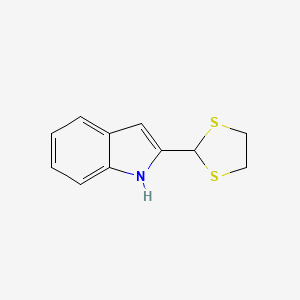

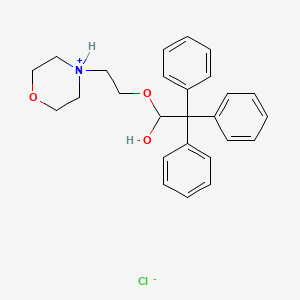
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
